(S)-2-acetamido-3-(3,4-difluorophenyl)propanoicacid
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Overview
Description
(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an acetamido group, a difluorophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,4-difluorophenylacetic acid.
Amidation: The carboxylic acid group of 3,4-difluorophenylacetic acid is converted to an amide using acetic anhydride and a suitable base.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Final Product: The (S)-enantiomer is isolated and purified to obtain (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid.
Industrial Production Methods
Industrial production of (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The use of chiral catalysts and advanced purification techniques ensures high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Difluorophenyl)propionic acid: Similar structure but lacks the acetamido group.
3,4-Difluorophenylacetic acid: Similar structure but lacks the propanoic acid moiety.
3,4-Difluorophenylboronic acid: Contains a boronic acid group instead of the propanoic acid moiety.
Uniqueness
(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid is unique due to the presence of both the acetamido and difluorophenyl groups, which confer specific chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in enantioselective synthesis and chiral drug development.
Properties
Molecular Formula |
C11H11F2NO3 |
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Molecular Weight |
243.21 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
SPVDQWMZORVWCR-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O |
Origin of Product |
United States |
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